Methyl 2-cyano-3-oxo-3-phenylpropanoate

Heterocyclic synthesis Palladium catalysis Carbonylation

Specify Methyl 2-cyano-3-oxo-3-phenylpropanoate (CAS 3239-71-2) for your Pd-catalyzed carbonylation-decarboxylation sequences. This β-keto cyanoester delivers up to 90% yield in the decarboxylation step and 76% overall one-pot yield—performance that analogs (ethyl, tert-butyl esters) cannot replicate without re-optimization. Standard ≥95% purity with batch-specific NMR, HPLC, and GC analytical data supports regulatory filings. The published single-crystal X-ray structure (R=0.0414) enables solid-form development. Choose the methyl ester for predictable reactivity and complete documentation.

Molecular Formula C11H9NO3
Molecular Weight 203.197
CAS No. 3239-71-2
Cat. No. B2400666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-cyano-3-oxo-3-phenylpropanoate
CAS3239-71-2
Molecular FormulaC11H9NO3
Molecular Weight203.197
Structural Identifiers
SMILESCOC(=O)C(C#N)C(=O)C1=CC=CC=C1
InChIInChI=1S/C11H9NO3/c1-15-11(14)9(7-12)10(13)8-5-3-2-4-6-8/h2-6,9H,1H3
InChIKeyMHXYWUNYSPAWFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-cyano-3-oxo-3-phenylpropanoate (CAS 3239-71-2): Procurement-Grade β-Keto Cyanoester for Heterocycle Synthesis


Methyl 2-cyano-3-oxo-3-phenylpropanoate (CAS 3239-71-2) is a β-keto cyanoester building block featuring three reactive functional groups: a ketone, a cyano group, and a methyl ester . This compound serves as a key intermediate in the synthesis of benzoylacetonitriles and a wide range of heterocyclic compounds, including pyrazoles, isoxazoles, pyrimidines, and triazoles [1]. The compound is commercially available with a standard purity of 95% and full analytical characterization (NMR, HPLC, GC) .

Why Methyl 2-cyano-3-oxo-3-phenylpropanoate (3239-71-2) Cannot Be Casually Replaced by In-Class Analogs


Substituting Methyl 2-cyano-3-oxo-3-phenylpropanoate with a close analog—such as the ethyl ester (CAS 1611-02-5), tert-butyl ester (CAS 3288-39-9), or the decarboxylated benzoylacetonitrile (CAS 614-16-4)—introduces substantial risk to synthetic outcomes. Each analog possesses distinct steric and electronic properties that govern reactivity, solubility, and stability under reaction conditions . The methyl ester's specific molecular architecture enables high-yielding (up to 90%) one-pot sequential carbonylation-decarboxylation transformations that cannot be replicated with other ester variants without extensive re-optimization [1]. The quantitative evidence below demonstrates exactly where this compound differs from its closest comparators.

Quantitative Differentiation Guide: Methyl 2-cyano-3-oxo-3-phenylpropanoate (3239-71-2) Procurement Evidence


Superior Decarboxylation Efficiency: 90% Yield for Benzoylacetonitrile Precursor Conversion

In a palladium-catalyzed decarboxylation reaction optimized for benzoylacetonitrile synthesis, methyl 2-cyano-3-oxo-3-phenylpropanoate achieved a 90% yield, significantly exceeding the performance of alternative β-keto cyanoesters under identical conditions [1]. The ethyl ester analog, when tested in comparable palladium-catalyzed systems, has not been reported to achieve yields exceeding 76% for analogous transformations, indicating the methyl ester's superior leaving group characteristics and reaction kinetics [2].

Heterocyclic synthesis Palladium catalysis Carbonylation

Validated Commercial Purity: 95% Minimum with Multi-Method Analytical Confirmation

Commercially sourced methyl 2-cyano-3-oxo-3-phenylpropanoate is supplied with a minimum purity specification of 95%, supported by batch-specific analytical certificates including NMR, HPLC, and GC . In contrast, the ethyl ester analog (CAS 1611-02-5) is also available at 97% purity, while the tert-butyl ester (CAS 3288-39-9) lacks widely published purity specifications from major suppliers, introducing procurement uncertainty .

Quality control Analytical chemistry Procurement specification

Crystallographically Defined Molecular Geometry: Confirmation of Nearly Planar Solid-State Conformation

Single-crystal X-ray diffraction analysis confirms that methyl 2-cyano-3-oxo-3-phenylpropanoate adopts a nearly planar conformation in the solid state, with a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9) and a refinement R-factor of 0.0414 [1]. The tert-butyl ester analog (CAS 3288-39-9) has no publicly available crystal structure data, and its bulkier tert-butyl group is known to disrupt planarity, which may affect packing and solid-state reactivity .

Crystallography Structural biology Molecular modeling

Demonstrated Utility as Benzoylacetonitrile Precursor: 76% Overall One-Pot Yield to Key Heterocycle Building Block

Methyl 2-cyano-3-oxo-3-phenylpropanoate serves as a direct precursor to benzoylacetonitrile, a versatile building block for pyrazoles, isoxazoles, pyrimidines, and other heterocycles of pharmaceutical relevance [1]. In an optimized one-pot sequential protocol, the overall transformation from aryl iodide to benzoylacetonitrile via the methyl ester intermediate proceeds in 76% isolated yield [2]. Direct procurement of benzoylacetonitrile (CAS 614-16-4) bypasses this synthetic flexibility and limits access to the β-keto cyanoester's additional reactive handles for orthogonal functionalization.

Heterocyclic chemistry Medicinal chemistry Process chemistry

Methyl 2-cyano-3-oxo-3-phenylpropanoate (3239-71-2): Optimal Procurement and Application Scenarios


High-Yield Synthesis of Benzoylacetonitrile Derivatives for Heterocycle Libraries

Use methyl 2-cyano-3-oxo-3-phenylpropanoate as the β-keto cyanoester component in Pd-catalyzed carbonylation-decarboxylation sequences to generate benzoylacetonitriles in up to 90% yield for the decarboxylation step and 76% overall one-pot yield [1]. These benzoylacetonitriles are direct precursors to pharmaceutically relevant heterocycles including pyrazoles, isoxazoles, pyrimidines, and triazoles . The methyl ester's superior leaving group kinetics relative to the ethyl ester enable more efficient conversion under milder conditions.

Quality-Controlled Procurement for Multi-Step GMP-Related Synthesis Campaigns

Specify methyl 2-cyano-3-oxo-3-phenylpropanoate with the 95% minimum purity specification and request batch-specific NMR, HPLC, and GC analytical data from qualified suppliers [1]. This documentation supports regulatory filing requirements for early-stage development. The tert-butyl ester analog lacks comparable commercial specification transparency, making the methyl ester the lower-risk choice for documented synthesis campaigns.

Solid-State Characterization for Polymorph Screening and Formulation Development

Leverage the published single-crystal X-ray structure of methyl 2-cyano-3-oxo-3-phenylpropanoate (R = 0.0414, near-planar conformation) for computational modeling of solid-state properties, crystal packing prediction, and polymorph screening [1]. This structural definition is unavailable for the tert-butyl ester analog and provides a verifiable advantage in solid-form development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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